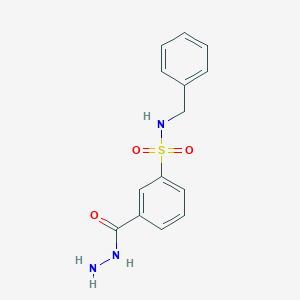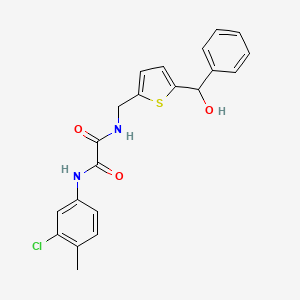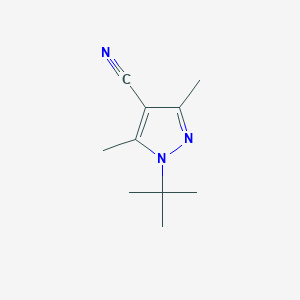![molecular formula C17H17NO3 B2437670 1-[(2-Methoxyphenoxy)acetyl]indoline CAS No. 444146-15-0](/img/structure/B2437670.png)
1-[(2-Methoxyphenoxy)acetyl]indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(2-Methoxyphenoxy)acetyl]indoline” is a versatile chemical compound used in diverse scientific research. It exhibits high perplexity due to its intricate structure and burstiness, enabling complex experiments and applications like drug synthesis and material science. The molecular formula of this compound is C17H17NO3 .
Synthesis Analysis
The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis
The molecular formula of “this compound” is C17H17NO3 . This compound has a molecular weight of 283.32 .Chemical Reactions Analysis
Indoles, both natural and synthetic, exhibit wide-ranging biological activity . Unusual and complex molecular architectures occur among their natural derivatives . As a result, this important ring system continues to attract attention from the international chemical community, and new methodologies for the construction of this ever relevant heteroaromatic ring continue to be developed .Aplicaciones Científicas De Investigación
Synthesis and Structural Modifications
Studies demonstrate innovative synthetic approaches and structural modifications of indoline derivatives, highlighting their significance in constructing complex molecules and potential for biological activities. For instance, the work by Pouységu et al. (2002) introduces a method for generating nitrogen-tethered orthoquinol acetates from 2-methoxyphenols, which is pivotal for synthesizing oxygenated indole, quinoline, and phenanthridine alkaloid motifs, thus underscoring the synthetic versatility of compounds related to 1-[(2-Methoxyphenoxy)acetyl]indoline (Pouységu, Avellan, & Quideau, 2002). Similarly, Quideau et al. (2001) emphasize the regiocontrolled nitrogen benzannulation of 2-methoxyphenols, further illustrating the compound's role in the synthesis of functionalized indoline derivatives (Quideau, Pouységu, Avellan, Whelligan, & Looney, 2001).
Antioxidant and Cytotoxic Properties
The study by Goh et al. (2015) investigates the antioxidant and cytotoxic properties of 6-methoxytetrahydro-β-carbolines derived from this compound, revealing moderate antioxidant activities and suggesting the potential for developing β-carboline-based antioxidants (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).
Fungicidal and Insecticidal Activities
Research by Zhao et al. (2008) explores the fungicidal and insecticidal activities of beta-Methoxyacrylate-containing N-acetyl pyrazoline derivatives, including those related to this compound, highlighting their potential as lead compounds for developing new agricultural chemicals (Zhao, Wang, Zhang, Liu, Huang, & Yang, 2008).
Alzheimer's Disease Treatment
Yanovsky et al. (2012) demonstrate the therapeutic potential of carbamate derivatives of indolines, including this compound derivatives, as cholinesterase inhibitors and antioxidants for treating Alzheimer's disease, offering insights into multifunctional drug development (Yanovsky, Finkin-Groner, Zaikin, Lerman, Shalom, Zeeli, Weill, Ginsburg, Nudelman, & Weinstock, 2012).
Corrosion Inhibition
Yadav et al. (2015) explore the corrosion inhibition performance of indoline compounds on steel, showcasing the relevance of this compound derivatives in materials science, specifically for protecting metals from corrosion in acidic environments (Yadav, Sarkar, & Purkait, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Indole-related alkaloids have been fully developed as antibiotics, and the activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now . The study of indoline alkaloids exhibited high anticancer effects with low toxicity . This suggests that there is potential for further exploration and development of indoline derivatives in the field of medicine .
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-15-8-4-5-9-16(15)21-12-17(19)18-11-10-13-6-2-3-7-14(13)18/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNNACXQLLXRSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2437588.png)


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2437591.png)


![(Z)-3-(((2,4-dimethylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437596.png)
![4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)
![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2437599.png)
![1-(7-Oxa-10-azaspiro[4.6]undecan-10-yl)prop-2-en-1-one](/img/structure/B2437603.png)
![5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2437605.png)

![(E)-2-amino-N-benzyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2437607.png)